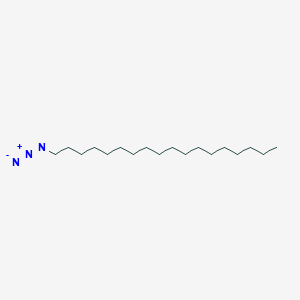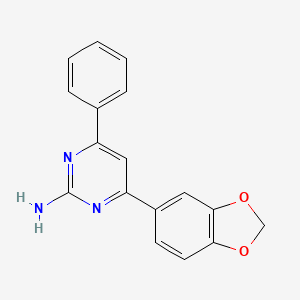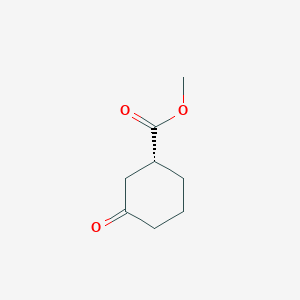
1-Azidooctadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azidooctadecane (1-AZD) is an aliphatic azide compound, which is an organic molecule containing a nitrogen atom with three bonds to other atoms. 1-AZD is an important compound in the field of organic chemistry, as it can be used as a synthetic building block and as a reagent in various organic synthesis. 1-AZD is also used in various scientific research applications, such as in drug discovery and development, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-Azidooctadecane is widely used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it is an excellent nucleophile and can be used to synthesize a variety of organic compounds. In addition, this compound is also used in drug discovery and development, as it can be used to synthesize various drug candidates. Furthermore, this compound is also used in medicinal chemistry, as it can be used to synthesize various drug analogs and prodrugs. Finally, this compound is also used in biochemistry, as it can be used to synthesize various biomolecules, such as proteins and nucleic acids.
Wirkmechanismus
1-Azidooctadecane is a highly reactive molecule, which can react with various compounds to form covalent bonds. In particular, this compound is an excellent nucleophile, meaning that it can react with electrophilic compounds to form covalent bonds. In the case of drug discovery and development, this compound can be used to synthesize various drug candidates, as it can react with electrophilic compounds in the drug molecule to form covalent bonds.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosine kinase. In addition, this compound has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in certain cell types. Furthermore, this compound has also been shown to inhibit the activity of certain viruses, such as HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
1-Azidooctadecane has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high reactivity, which makes it an ideal reagent for organic synthesis. Furthermore, this compound is relatively stable and can be stored for long periods of time. However, this compound is also highly toxic and should be handled with care. In addition, this compound is an expensive reagent and should be used sparingly.
Zukünftige Richtungen
1-Azidooctadecane has a number of potential applications in the future. For example, it could be used to synthesize a variety of drug candidates for drug discovery and development. Furthermore, this compound could also be used to synthesize various biomolecules, such as proteins and nucleic acids. In addition, this compound could also be used to synthesize various drug analogs and prodrugs for medicinal chemistry. Finally, this compound could also be used to inhibit the activity of various enzymes, viruses, and cancer cells.
Synthesemethoden
1-Azidooctadecane can be synthesized in a variety of ways. The most common methods involve the reaction of an alkyl halide or an alkyl sulfonate with sodium azide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. Alternatively, this compound can also be synthesized from 1-bromo-2-methylbutane and sodium azide in the presence of a base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
1-azidooctadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFHHDGJVUZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483015 |
Source


|
| Record name | Octadecane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121955-20-2 |
Source


|
| Record name | Octadecane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)



![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)





![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)
